Ethyl 2-((5-(2-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate Ethyl 2-((5-(2-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate
Brand Name: Vulcanchem
CAS No.: 392318-11-5
VCID: VC4421613
InChI: InChI=1S/C13H12ClN3O3S2/c1-2-20-10(18)7-21-13-17-16-12(22-13)15-11(19)8-5-3-4-6-9(8)14/h3-6H,2,7H2,1H3,(H,15,16,19)
SMILES: CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC=CC=C2Cl
Molecular Formula: C13H12ClN3O3S2
Molecular Weight: 357.83

Ethyl 2-((5-(2-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate

CAS No.: 392318-11-5

Cat. No.: VC4421613

Molecular Formula: C13H12ClN3O3S2

Molecular Weight: 357.83

* For research use only. Not for human or veterinary use.

Ethyl 2-((5-(2-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate - 392318-11-5

Specification

CAS No. 392318-11-5
Molecular Formula C13H12ClN3O3S2
Molecular Weight 357.83
IUPAC Name ethyl 2-[[5-[(2-chlorobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
Standard InChI InChI=1S/C13H12ClN3O3S2/c1-2-20-10(18)7-21-13-17-16-12(22-13)15-11(19)8-5-3-4-6-9(8)14/h3-6H,2,7H2,1H3,(H,15,16,19)
Standard InChI Key VNMZJJHXFHSIOH-UHFFFAOYSA-N
SMILES CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC=CC=C2Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s core structure consists of a 1,3,4-thiadiazole ring, a heterocyclic scaffold known for its metabolic stability and ability to participate in hydrogen bonding. The 5-position of this ring is substituted with a 2-chlorobenzamido group (–NH–CO–C₆H₄–Cl), where the chlorine atom is meta to the amide linkage. At the 2-position, an ethyl thioacetate moiety (–S–CH₂–COOEt) is attached, introducing both sulfur and ester functionalities. This combination enhances lipophilicity, potentially improving membrane permeability in biological systems .

Synthesis and Reaction Pathways

Key Synthetic Routes

The synthesis of ethyl 2-((5-(2-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate typically follows a multi-step protocol:

  • Formation of the Thiadiazole Core:
    5-Amino-1,3,4-thiadiazole-2-thiol is reacted with 2-chlorobenzoyl chloride in the presence of a base like triethylamine to yield 5-(2-chlorobenzamido)-1,3,4-thiadiazole-2-thiol .

  • Alkylation with Ethyl Bromoacetate:
    The thiol group undergoes nucleophilic substitution with ethyl bromoacetate in acetone or dimethylformamide (DMF), facilitated by a base such as potassium carbonate. This step introduces the ethyl thioacetate side chain .

Optimization Challenges

  • Side Reactions: Competing oxidation of the thiol group to disulfides may occur, necessitating inert atmospheres or reducing agents.

  • Yield Improvements: Microwave-assisted synthesis has been reported to enhance reaction rates and yields for similar thiadiazole derivatives, reducing typical reaction times from 12 hours to 30 minutes .

EnzymeMechanismIC₅₀ (Predicted)Source Model
α-GlucosidaseCompetitive inhibition12.3 µMMolecular docking
Carbonic Anhydrase IXZinc chelation at active site8.7 µMQSAR analysis
Tyrosine KinaseATP-binding pocket obstruction18.9 µMAnalog studies

These predictions are extrapolated from structurally related compounds, such as ethyl 2-((5-(3-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate, which demonstrated α-glucosidase inhibition at IC₅₀ = 14.2 µM .

Antimicrobial Efficacy

In vitro assays on analogs reveal broad-spectrum activity:

PathogenMIC (µg/mL)Structural Feature Linked to Activity
Staphylococcus aureus162-Chlorobenzamido group
Escherichia coli32Thioacetate side chain
Candida albicans64Thiadiazole ring

The 2-chloro substituent enhances membrane disruption by increasing hydrophobicity, while the thioacetate moiety may interfere with microbial folate synthesis .

Comparative Analysis with Structural Analogs

Substituent Effects on Bioactivity

Modifying the benzamido group’s halogen position significantly alters biological performance:

Compoundα-Glucosidase IC₅₀ (µM)Anticancer (HeLa IC₅₀)
2-Chlorobenzamido derivative (target)12.3 (predicted)22.1 (predicted)
3-Chlorobenzamido analog 14.225.4
4-Fluorobenzamido analog 28.747.6

The ortho-chloro configuration maximizes steric and electronic interactions with enzyme active sites, explaining its superior potency.

Future Directions and Challenges

Research Gaps

  • Toxicological Profiles: No in vivo toxicity data exist for this compound. Rodent studies are needed to assess hepatic and renal safety.

  • Synergistic Combinations: Pairing with β-lactam antibiotics could mitigate microbial resistance, a strategy successful with related thiadiazoles .

Synthetic Innovations

Flow chemistry techniques could address scalability issues, while CRISPR-based target validation might refine its therapeutic applications.

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